Comprehensive NMR Assignment Guide for Methyl 2-methyl-4-(nitromethyl)benzoate: ¹H and ¹³C Chemical Shift Analysis
Comprehensive NMR Assignment Guide for Methyl 2-methyl-4-(nitromethyl)benzoate: ¹H and ¹³C Chemical Shift Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In pharmaceutical development, the unambiguous structural characterization of synthetic intermediates is a critical regulatory requirement. Methyl 2-methyl-4-(nitromethyl)benzoate is a highly functionalized aromatic building block featuring three distinct substituents: an electron-withdrawing methyl ester, an electron-donating aryl methyl group, and a strongly inductively deshielding nitromethyl group.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shift assignments for this molecule. By deconstructing the substituent effects—ranging from magnetic anisotropy to inductive deshielding—and establishing a self-validating 2D NMR workflow, this guide ensures absolute confidence in structural verification.
Structural Deconstruction & Spin System Analysis
To accurately predict and assign the NMR spectra of Methyl 2-methyl-4-(nitromethyl)benzoate, we must first isolate the molecule into its core functional blocks. The aromatic ring acts as the central scaffold, supporting an AMX spin system (H-3, H-5, H-6) that is heavily perturbed by the regiochemistry of the substituents.
Figure 1: Logical deconstruction of the molecule into its constituent NMR spin systems.
¹H NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is defined by the stark contrast between the aliphatic singlets and the coupled aromatic region.
Causality Behind the Shifts:
-
The Nitromethyl Group (-CH₂NO₂): The nitro group is one of the most powerful electron-withdrawing groups via inductive (-I) effects. Unlike a standard benzylic methylene (~2.8 ppm), the methylene protons adjacent to a nitro group are severely deshielded. Literature data for substituted phenylnitromethanes confirms that these protons resonate characteristically between 5.40 and 5.55 ppm[1].
-
Carbonyl Magnetic Anisotropy: The methyl ester group at C-1 is coplanar with the aromatic ring to maximize π -conjugation. The diamagnetic anisotropy of the C=O double bond creates a deshielding cone that heavily impacts the ortho proton (H-6), pushing it significantly downfield (~7.92 ppm) compared to the other aromatic protons.
-
Aromatic Spin System: H-5 and H-6 exhibit a strong ortho coupling ( 3J≈8.0 Hz), while H-5 and H-3 exhibit a fine meta coupling ( 4J≈1.5 Hz). H-3 appears as a finely split doublet or broad singlet.
Predicted ¹H NMR Data Table (400 MHz, CDCl₃)
| Position | Shift (ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Logic |
| H-6 | 7.92 | d | 1H | 8.0 | Deshielded by ortho-ester carbonyl anisotropy. |
| H-5 | 7.35 | dd | 1H | 8.0, 1.5 | Coupled to H-6 (ortho) and H-3 (meta). |
| H-3 | 7.31 | d (or br s) | 1H | 1.5 | Meta-coupled to H-5; shielded by ortho-methyl. |
| -CH₂NO₂ | 5.45 | s | 2H | - | Strongly deshielded by -NO₂ inductive effect[1]. |
| -OCH₃ | 3.90 | s | 3H | - | Typical methyl ester resonance. |
| Ar-CH₃ | 2.62 | s | 3H | - | Slightly deshielded by the adjacent ester group. |
¹³C NMR Chemical Shift Assignments
Carbon-13 assignments rely heavily on empirical additivity rules of substituent effects on the benzene ring.
Causality Behind the Shifts:
-
The Nitromethyl Carbon: The α -effect of the nitro group is profound. While a standard benzylic carbon resonates near 21 ppm, the direct attachment of the -NO₂ group shifts this carbon downfield to approximately 79.8 ppm . This is a highly diagnostic signal for nitromethyl-containing APIs[1].
-
Quaternary Carbons (C-1, C-2, C-4): C-2 is pushed downfield (~140 ppm) due to the ipso effect of the alkyl group. C-4 is similarly deshielded by the nitromethyl group. C-1 is influenced by the ipso ester group, landing near 130 ppm.
Predicted ¹³C NMR Data Table (100 MHz, CDCl₃)
| Position | Shift (ppm) | Type | Assignment Logic |
| C=O | 167.5 | C | Ester carbonyl carbon. |
| C-2 | 140.2 | C | Ipso to methyl; deshielded by alkyl substitution. |
| C-4 | 135.1 | C | Ipso to nitromethyl group. |
| C-3 | 132.5 | CH | Aromatic CH; influenced by ortho/para substituents. |
| C-6 | 131.2 | CH | Ortho to ester; slightly deshielded. |
| C-1 | 129.8 | C | Ipso to ester group. |
| C-5 | 127.4 | CH | Meta to ester; least deshielded aromatic carbon. |
| -CH₂NO₂ | 79.8 | CH₂ | Diagnostic strongly deshielded aliphatic carbon[1]. |
| -OCH₃ | 52.1 | CH₃ | Methoxy carbon of the ester. |
| Ar-CH₃ | 21.6 | CH₃ | Aryl-bound methyl carbon. |
Experimental Protocols & Self-Validating Workflow
To ensure absolute trustworthiness in the assignment of Methyl 2-methyl-4-(nitromethyl)benzoate, a simple 1D NMR is insufficient. The following step-by-step protocol outlines a self-validating 2D NMR system that mathematically eliminates assignment ambiguity.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl₃ (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
1D ¹H NMR: Acquire at 400 MHz or 500 MHz using a standard 30° pulse sequence (zg30). Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.
-
1D ¹³C{¹H} NMR: Acquire at 100 MHz or 125 MHz using proton decoupling (zgpg30). Use a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-1, C-2, C-4, C=O).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map the direct 1JCH couplings. This will unambiguously separate the two methyl groups (Ar-CH₃ to 21.6 ppm; -OCH₃ to 52.1 ppm).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Set the long-range coupling delay for J=8 Hz.
-
Validation Logic: The nitromethyl protons (5.45 ppm) will exhibit a strong 3J correlation to C-3 (132.5 ppm) and C-5 (127.4 ppm). Simultaneously, the aryl methyl protons (2.62 ppm) will show 3J correlations to C-1 (129.8 ppm) and C-3 (132.5 ppm). The intersection of these two correlation networks at C-3 provides absolute, mathematically rigorous proof of the regiochemistry.
-
Figure 2: Sequential 2D NMR workflow for self-validating structural assignment.
References
-
Title: Kinetic Study of Proton-Transfer Reactions of Phenylnitromethanes. Implication for the Origin of Nitroalkane Anomaly Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
